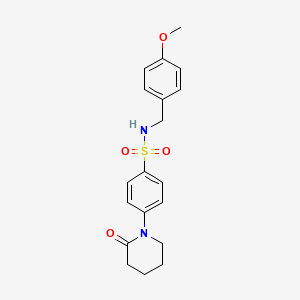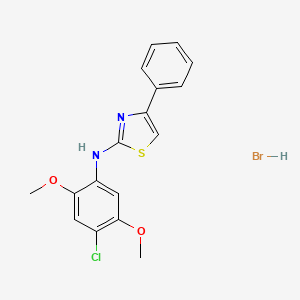![molecular formula C17H24N2O3S B4958170 1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B4958170.png)
1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
The synthesis of 1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反応の分析
1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonylphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
1-[4-(2-Ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-[4-(2,6-Dimethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one: This compound has a similar structure but different substituents, which can lead to variations in biological activity and chemical reactivity.
4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline: Another related compound with a different core structure, used in proteomics research.
特性
IUPAC Name |
1-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-2-14-6-3-4-13-19(14)23(21,22)16-10-8-15(9-11-16)18-12-5-7-17(18)20/h8-11,14H,2-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGGUSONTNQLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[(2-CHLORO-4-FLUOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE](/img/structure/B4958088.png)
![8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline](/img/structure/B4958094.png)
![Tetrahydrofuran-2-ylmethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4958105.png)
![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4958116.png)
![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4958125.png)
![3-(2,4-dimethylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4958128.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4958140.png)
![N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROBENZAMIDE](/img/structure/B4958144.png)
![4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide](/img/structure/B4958146.png)

![2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B4958157.png)
![2-cyclohexyl-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B4958176.png)
![4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4958179.png)
